6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid
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Overview
Description
6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 6th position and carboxylic acid groups at the 3rd and 3’-positions on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid is dihydroorotate dehydrogenase (DHODH) . DHODH is the fourth enzyme in the de novo pyrimidine biosynthetic pathway .
Mode of Action
6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid acts as a potent inhibitor of DHODH . By inhibiting DHODH, it disrupts the de novo pyrimidine biosynthesis, leading to a depletion of critical precursors for RNA and DNA synthesis .
Biochemical Pathways
The compound affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of the pyrimidine nucleotides uridine 5’-triphosphate and cytidine 5’-triphosphate, which are essential for RNA and DNA synthesis . By inhibiting DHODH, the compound disrupts this pathway, leading to a decrease in these nucleotides .
Pharmacokinetics
It has been noted for its water solubility , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water-soluble compounds often have good bioavailability as they can be easily absorbed and distributed in the body.
Result of Action
The inhibition of DHODH by 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid leads to a significant decrease in the intracellular pools of uridine 5’-triphosphate and cytidine 5’-triphosphate . This results in a disruption of RNA and DNA synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . For instance, it has been found to inhibit dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine biosynthesis pathway . This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that this compound exerts its effects at the molecular level by inhibiting the enzyme dihydroorotate dehydrogenase . This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
It is known that this compound can inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine biosynthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the fluorine atom, the compound is reactive towards electrophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form other functional groups.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include nitrating agents, sulfonating agents, and halogenating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups, while reduction can convert carboxylic acids to alcohols .
Scientific Research Applications
6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Fluoro-[1,1’-biphenyl]-3-carboxylic acid
- 2-Fluoro-[1,1’-biphenyl]-4-carboxylic acid
- 6-Fluoro-[1,1’-biphenyl]-2,2’-dicarboxylic acid
Comparison: 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it more reactive in certain electrophilic substitution reactions and potentially more effective in biological applications compared to its analogs .
Properties
IUPAC Name |
3-(3-carboxyphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-5-4-10(14(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJDNRSWYBPIET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683333 |
Source
|
Record name | 6-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-27-8 |
Source
|
Record name | 6-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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